8-Hydroxy-7-quinolinecarbodithioic acid
Description
Properties
Molecular Formula |
C10H7NOS2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
8-hydroxyquinoline-7-carbodithioic acid |
InChI |
InChI=1S/C10H7NOS2/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) |
InChI Key |
NZOWBOHOUKUQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=S)S)O)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Differences and Physicochemical Properties
The carbodithioic acid group distinguishes 8-Hydroxy-7-quinolinecarbodithioic acid from other quinoline derivatives. Key comparisons include:
Key Observations :
- The carbodithioic acid group enhances metal-binding capacity compared to alkyl or carboxamide substituents, making it suitable for chelation-based applications.
Therapeutic Potential
- CBS inhibition by 8-hydroxyquinoline derivatives reduces homocysteine levels, offering therapeutic promise for Down syndrome and cardiovascular diseases .
- Antifungal carboxamides (e.g., WO 2011/080266) show low MIC values (<1 µg/mL) against Candida spp., outperforming fluconazole in resistant strains .
Preparation Methods
Representative Preparation Protocols and Data
Given the lack of direct protocols for 8-Hydroxy-7-quinolinecarbodithioic acid, the following table summarizes analogous preparation methods for 8-hydroxyquinoline and related quinoline derivatives, which serve as precursors or inspiration for carbodithioic acid synthesis:
Analytical and Research Findings Relevant to Preparation
Yield Optimization:
The use of controlled temperature profiles and gradual reagent addition significantly improves yields and purity, as demonstrated in the patented methods for 8-hydroxyquinoline synthesis.Catalyst and Additive Effects:
Incorporation of metal salts such as ferrous sulfate or anhydrous cupric sulfate enhances oxidation and cyclization steps, improving reaction speed and product yield.Purification Techniques:
Post-reaction, the product is typically isolated by precipitation (e.g., by adding sodium hydroxide), steam distillation, or extraction followed by chromatographic purification to ensure high purity suitable for further functionalization.Functional Group Transformations:
Oxidation of methyl groups on quinoline rings (e.g., 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde) is efficiently achieved using selenium dioxide, providing key intermediates for further derivatization.
Summary and Practical Considerations for this compound Preparation
Starting Material Preparation:
Synthesize high-purity 8-hydroxyquinoline via optimized Skraup-type cyclization or acrolein condensation methods.Introduction of Carbodithioic Acid Functionality:
Employ lithiation or nucleophilic substitution at the 7-position of 8-hydroxyquinoline, followed by reaction with carbon disulfide or sulfur nucleophiles to form the carbodithioic acid group.Reaction Conditions:
Maintain inert atmosphere to prevent oxidation of sulfur moieties, control temperature to avoid decomposition, and use appropriate solvents such as dry THF or DMF.Purification and Characterization: Use chromatographic techniques and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 8-Hydroxy-7-quinolinecarbodithioic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions of 8-hydroxyquinolin-7-carboxylic acid derivatives with thiol-containing reagents. For example, carboxamide derivatives are synthesized by reacting acid halides with amines under controlled conditions (e.g., inert atmosphere, optimized temperature) to minimize side reactions . Purity is ensured through techniques like column chromatography and recrystallization, followed by characterization via NMR and HRMS .
- Key Considerations : Reaction parameters (temperature, solvent choice) must be systematically optimized. For instance, using anhydrous solvents and slow reagent addition improves yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) and dithiocarboxylic acid (-CSSH) moieties .
- Best Practices : Use deuterated solvents for NMR to avoid interference, and cross-validate results with computational modeling (e.g., DFT calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
Contextual Analysis : Compare experimental conditions (e.g., pH, solvent systems) across studies. For example, antifungal activity may vary due to differences in microbial strains or assay protocols .
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing carboxamide with carbodithioate groups) and evaluate activity trends .
Statistical Validation : Use multivariate analysis to isolate variables affecting biological outcomes .
- Case Study : Derivatives with electron-withdrawing groups at the 7-position show enhanced antifungal activity due to improved membrane permeability .
Q. What strategies enhance the interaction of this compound with biological targets?
- Mechanistic Insights :
- The compound’s dithiocarboxylic acid group facilitates metal chelation, disrupting enzymatic activity in pathogens .
- Molecular docking studies suggest that planar quinoline rings improve binding to hydrophobic pockets in target proteins .
- Optimization Strategies :
- Introduce fluorinated substituents to enhance bioavailability and metabolic stability .
- Co-crystallize the compound with target enzymes (e.g., fungal CYP51) to identify binding hotspots .
Q. How do structural modifications influence the physicochemical properties of this compound?
- SAR Table :
Data Contradiction Analysis
Q. How should discrepancies in synthetic yields of this compound be addressed?
- Root Causes :
- Variability in starting material purity (e.g., residual moisture in 8-hydroxyquinolin-7-carboxylic acid) .
- Inconsistent reaction quenching methods leading to byproduct formation .
- Resolution :
- Standardize reagent sources and pre-dry solvents.
- Monitor reactions in real-time using techniques like HPLC to identify optimal termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
